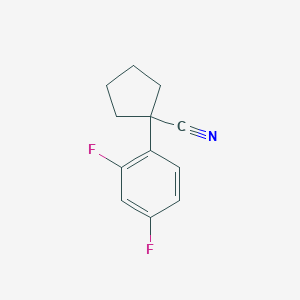

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile. This nomenclature precisely describes the structural arrangement, indicating the presence of a cyclopentane ring bearing both a phenyl substituent with fluorine atoms at the 2 and 4 positions, and a carbonitrile group at the same carbon center. The compound is officially registered under the Chemical Abstracts Service number 1260758-81-3, providing a unique identifier for database searches and chemical procurement.

The molecular formula C₁₂H₁₁F₂N accurately represents the atomic composition, indicating twelve carbon atoms, eleven hydrogen atoms, two fluorine atoms, and one nitrogen atom. The compound belongs to several chemical classifications simultaneously: it is categorized as an aryl nitrile due to the presence of the cyano group, a fluorinated aromatic compound owing to the difluorophenyl moiety, and a substituted cycloalkane based on the cyclopentane core structure. The PubChem database assigns this compound the identifier 64560793, while the MDL number MFCD11036735 provides additional cataloging information for research databases.

Alternative nomenclature systems yield variations such as 1-(2,4-difluorophenyl)cyclopentanecarbonitrile, which emphasizes the direct attachment of the carbonitrile group to the cyclopentane ring. The compound can also be described using the systematic name this compound, which explicitly indicates the substitution pattern and functional group positioning.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁F₂N |

| Molecular Weight | 207.22 g/mol |

| CAS Number | 1260758-81-3 |

| PubChem CID | 64560793 |

| MDL Number | MFCD11036735 |

Structural Characteristics and Isomerism

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound features a quaternary carbon center at the 1-position of the cyclopentane ring, which serves as the point of attachment for both the difluorophenyl group and the carbonitrile functionality. This structural arrangement creates a molecule with distinct steric and electronic characteristics that differentiate it from simpler cyclopentane derivatives.

The Standard International Chemical Identifier representation, InChI=1S/C12H11F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2, provides a precise description of the molecular connectivity. The corresponding SMILES notation, C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)F, offers a simplified linear representation that captures the essential bonding patterns and substitution arrangements. These structural descriptors reveal the presence of aromatic protons on the benzene ring, aliphatic protons on the cyclopentane ring, and the characteristic triple bond of the nitrile group.

The cyclopentane ring adopts a non-planar conformation due to the inherent flexibility of five-membered rings, which can interconvert between envelope and half-chair conformations. This conformational flexibility has significant implications for the compound's three-dimensional shape and potential interactions with other molecules. Research on related cyclopentane derivatives has demonstrated that such flexibility can be advantageous in certain applications but may require conformational restriction in others.

The difluorophenyl substituent introduces substantial electronic effects through the electron-withdrawing nature of the fluorine atoms. The fluorine substitution pattern, with atoms at the 2 and 4 positions relative to the point of attachment, creates an asymmetric electronic environment that influences both the aromatic system's reactivity and the overall molecular dipole moment. The strategic placement of fluorine atoms has been shown to significantly impact the biological activity and physicochemical properties of related compounds.

| Structural Feature | Description |

|---|---|

| Ring System | Cyclopentane (5-membered aliphatic ring) |

| Aromatic System | Benzene ring with 2,4-difluoro substitution |

| Functional Group | Nitrile (-C≡N) |

| Quaternary Center | Carbon-1 of cyclopentane ring |

| Molecular Geometry | Non-planar, conformationally flexible |

The compound does not exhibit optical isomerism despite the presence of a quaternary carbon center, as this carbon bears two identical substituents when considering the overall molecular symmetry. However, the molecule does display conformational isomerism due to the flexibility of the cyclopentane ring system. The interconversion between different ring conformations occurs readily at room temperature, contributing to the compound's dynamic structural behavior in solution.

Historical Context and Research Significance

The development and characterization of this compound reflect broader trends in modern organic chemistry, particularly the increasing focus on fluorinated compounds and their unique properties. The compound first appeared in chemical databases in 2012, indicating its relatively recent synthesis and characterization. This timeline coincides with the growing recognition of fluorine-containing compounds in pharmaceutical research and materials science applications.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of several important chemical classes. Nitrile-containing compounds have gained considerable attention in medicinal chemistry due to their unique pharmacological properties and synthetic versatility. The nitrile functional group, characterized by its linear geometry and strong electron-withdrawing nature, has been incorporated into numerous pharmaceutical agents approved by regulatory agencies worldwide. Studies have demonstrated that the nitrile group can enhance drug-target interactions through its ability to form specific hydrogen bonds and its compact molecular volume.

The incorporation of fluorine atoms into organic molecules has emerged as a critical strategy in modern drug design and materials development. Research has established that fluorine substitution can dramatically alter molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific 2,4-difluorophenyl substitution pattern found in this compound represents an important structural motif that has appeared in various bioactive molecules and synthetic intermediates.

Cyclopentane derivatives have attracted significant research attention due to their conformational flexibility and their prevalence in natural products and pharmaceutical compounds. Recent investigations have focused on developing rigidified analogs of cyclopentane-containing molecules to enhance their pharmacological properties while maintaining favorable binding characteristics. The flexibility of the cyclopentane ring system, which allows interconversion between envelope and half-chair conformations, provides both opportunities and challenges in molecular design.

| Research Area | Significance |

|---|---|

| Fluorine Chemistry | Strategic incorporation of fluorine for property modification |

| Nitrile Pharmacology | Exploration of nitrile groups in drug development |

| Conformational Studies | Investigation of cyclopentane flexibility and rigidification |

| Synthetic Methodology | Development of efficient synthetic routes |

| Structure-Activity Relationships | Understanding molecular recognition patterns |

The compound's research significance is further enhanced by its potential applications as a synthetic intermediate and building block. The presence of multiple reactive sites, including the nitrile group and the aromatic ring system, provides numerous opportunities for further chemical modification and derivatization. This versatility makes the compound valuable for exploring structure-activity relationships and developing analogs with tailored properties for specific applications.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGKPRKHCCWHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile typically involves the construction of the cyclopentane ring bearing a nitrile group at the 1-position, followed by the attachment or incorporation of the 2,4-difluorophenyl substituent. Key challenges include controlling stereochemistry and functional group compatibility.

Key Preparation Routes and Reactions

Cyclopentane Ring Formation and Functionalization

A common approach to prepare cyclopentane derivatives involves cyclization reactions of suitable precursors such as β-ketoesters or azlactones, followed by functional group transformations to introduce the nitrile group.

Photoredox-Catalyzed Radical Cyclization : Recent advances demonstrate regio- and stereoselective photoredox-catalyzed cyclizations of alkene-substituted β-ketoesters to form cyclopentanones, which can be further transformed into nitriles. Density functional theory (DFT) studies reveal that stereoselectivity is influenced by substituent effects and steric hindrance, with hydroxy groups playing a crucial role in directing the cyclization outcome.

Enantioselective Spirocyclization and Azlactone Opening : A sequential one-pot procedure involving enantioselective spirocyclization of propargylated azlactones with enals, catalyzed by chiral secondary amines and Pd(0) complexes, yields cyclopentene-based amino acid derivatives. The final acidic opening of the azlactone ring allows isolation of cyclopentane derivatives with high enantiomeric excess (85–97% ee) and yields of 37–70%. This methodology offers a route to cyclopentane derivatives potentially convertible to nitriles.

Introduction of the 2,4-Difluorophenyl Group

The difluorophenyl substituent is typically introduced via aromatic substitution or coupling reactions starting from appropriately substituted fluorobenzenes.

Starting from o-difluorobenzene , synthetic routes include transformations involving cyclopropanation and subsequent ring expansion or modification to cyclopentane frameworks bearing the difluorophenyl group.

Asymmetric reductions such as CBS (Corey-Bakshi-Shibata) reduction are employed to obtain chiral intermediates with difluorophenyl substituents, which can then undergo further transformations to build the cyclopentane ring system.

Specific Synthetic Sequence from Patent Literature

A patent discloses a multistep synthetic route for related difluorophenyl cycloalkylamine compounds, which can be adapted for cyclopentane nitriles:

Although this patent focuses on cyclopropylamine derivatives, the methodology provides insight into handling difluorophenyl-substituted cyclic intermediates and could be adapted for cyclopentane nitriles by modifying ring size and functional groups.

Chemical and Physical Data Relevant to Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C₁₂H₁₁F₂N |

| Molecular Weight | 207.22 g/mol |

| Physical State | Liquid (at room temperature) |

| CAS Number | 1260758-81-3 |

| SMILES | C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)F |

| InChI Key | KKGKPRKHCCWHPO-UHFFFAOYSA-N |

This data supports the identification and purity assessment during synthesis.

Research Findings and Optimization Notes

Stereoselectivity : The stereochemical outcome in cyclopentane ring formation is influenced by catalyst choice and reaction conditions. Enantioselective catalysis using chiral amines and palladium complexes has shown high enantiomeric excess and diastereoselectivity.

Yield Optimization : Yields vary depending on substrate and catalyst systems, with reports of 37–70% yields in cyclopentane derivative formation steps. Photoredox catalysis offers regio- and stereoselective control but may have limitations with certain substituted substrates due to steric hindrance or electronic effects.

Environmental and Industrial Considerations : The patent literature emphasizes methods that enhance industrial scalability and environmental protection by improving yields and reducing hazardous reagents, such as using borane reagents in safer solvents and avoiding heavy metals where possible.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of 1-(2,4-difluorophenyl)cyclopentanecarboxylic acid.

Reduction: Formation of 1-(2,4-difluorophenyl)cyclopentylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The presence of the difluorophenyl group indicates potential interactions with biological targets, which could lead to pharmacological properties. Compounds with similar structures have shown significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile may inhibit tumor cell proliferation and migration. For instance, the anticancer properties of related compounds have been assessed through in vitro studies against various cancer cell lines .

- Neuroprotective Effects : Research indicates that cyclopentane derivatives can interact favorably with neuronal receptors, suggesting potential applications in treating neurodegenerative disorders .

Chemical Biology

Interaction studies involving this compound could focus on its binding affinity to various biological receptors or enzymes. Techniques such as molecular docking simulations and structure-activity relationship studies are crucial for understanding its therapeutic uses and toxicity profiles .

Material Science

Due to its unique structural features, this compound may also find applications in developing new materials with specific electronic or optical properties. The fluorine atoms can enhance the compound's stability and reactivity, making it suitable for advanced material applications .

Several studies have explored the biological activities of compounds structurally similar to this compound:

- Anticancer Studies : A recent investigation into related compounds indicated significant inhibition of cell proliferation in gastric cancer models . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

- Neuroprotective Potential : Compounds with cyclopentane structures have shown promise in neuroprotection through their interactions with neurotransmitter systems . This highlights the need for further research into the neuroprotective effects of this compound.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (CAS 1250963-13-3)

- Molecular Formula : C₁₂H₁₁F₂N (identical to the target compound).

- Key Difference : Fluorine substituents at the 3,5-positions instead of 2,4-positions.

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1)

- Molecular Formula: C₁₃H₁₅NO.

- Key Difference : A methoxy (-OCH₃) group replaces the fluorine atoms.

- Impact : The electron-donating methoxy group increases electron density on the phenyl ring, contrasting sharply with the electron-withdrawing fluorine substituents. This difference significantly affects solubility and reactivity in nucleophilic substitution reactions .

- Boiling Point : 145°C at 1 Torr .

Ring Size and Functional Group Variations

1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile (CAS 64399-27-5)

- Molecular Formula : C₁₀H₇ClN.

- Key Differences :

- Ring Size : Cyclopropane (3-membered ring) vs. cyclopentane (5-membered ring).

- Substituent : Chlorine replaces fluorine.

- Impact : The cyclopropane ring introduces angle strain , increasing reactivity in ring-opening reactions. Chlorine’s lower electronegativity compared to fluorine reduces polarization of the C–X bond .

1-(4-Biphenylyl)cyclopentanecarbonitrile (CAS 95275-64-2)

- Molecular Formula : C₁₈H₁₇N.

- Key Difference : A biphenyl group replaces the difluorophenyl moiety.

- Impact : The extended aromatic system enhances π-π stacking interactions, making this compound more suitable for materials science applications (e.g., organic semiconductors) .

Functional Group Replacements

1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7)

- Molecular Formula : C₁₂H₁₄N₂.

- Key Difference: An amino (-NH₂) group replaces fluorine.

- Impact: The amino group enables hydrogen bonding and protonation at physiological pH, increasing solubility in aqueous media. This property is critical for bioavailability in drug design .

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS 124276-57-9)

- Molecular Formula : C₁₀H₆Cl₂N.

- Key Differences :

- Substituents : Dichloro (stronger electron-withdrawing effect) vs. difluoro.

- Ring Size : Cyclopropane.

- Impact : The dichloro substitution amplifies electron deficiency, favoring electrophilic attack, while the cyclopropane ring’s strain enhances susceptibility to ring-opening reactions .

Research Implications

- Pharmaceutical Design : The 2,4-difluoro substitution in the target compound optimizes electronic properties for binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Synthetic Chemistry : Cyclopropane-containing analogs (e.g., CAS 64399-27-5) are valuable for studying strain-driven reactivity .

Biological Activity

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a difluorophenyl group and a nitrile functional group. This unique structure may enhance its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The difluorophenyl moiety enhances binding affinity to receptors and enzymes, while the nitrile group can participate in hydrogen bonding. These interactions may modulate biochemical pathways involved in inflammation and cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Activity : Investigations have shown that similar compounds can induce apoptosis in cancer cell lines, although specific data on this compound's efficacy is still emerging .

- Ligand Potential : The compound has been studied as a ligand in biochemical assays, indicating its potential role in drug design and development.

Case Studies

Several studies have focused on the synthesis and biological evaluation of fluorinated compounds related to this compound. Notable findings include:

- Antiproliferative Activity : A study evaluated the antiproliferative effects against various cancer cell lines. Compounds with similar structures demonstrated significant inhibition of cell growth, suggesting that this compound may exhibit comparable activity .

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar functional groups can inhibit key enzymes involved in cancer metabolism. This suggests that this compound may also affect metabolic pathways critical for tumor growth.

Data Table: Biological Activities of Related Compounds

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from cyclopentanecarboxylic acid derivatives. The compound serves as a versatile building block in organic synthesis and has potential applications in drug discovery and material science .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation using flame-resistant equipment and ventilation due to flammability risks . Avoid skin contact by wearing nitrile gloves and lab coats. Store in airtight containers away from oxidizers, and follow GHS-compliant protocols (e.g., P210: "Keep away from heat/sparks/open flames") . For spills, use inert absorbents like vermiculite and dispose via hazardous waste channels.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. Cross-reference with NIST databases, though limited data exists for fluorinated analogs .

- NMR : Employ -NMR to resolve electronic environments of fluorine atoms at 2- and 4-positions. -NMR can differentiate nitrile (C≡N) and cyclopentane carbons .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction, as seen in structurally similar triazole-cyclopropane derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

-

Cyclopentane Ring Formation : Use Friedel-Crafts alkylation of 2,4-difluorobenzene with cyclopentene derivatives, followed by nitrile introduction via Rosenmund-von Braun reaction .

-

Key Intermediates : 1-(2,4-Difluorophenyl)cyclopentanol (oxidized to ketone) or bromocyclopentane precursors for nucleophilic substitution with cyanide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Catalyst Screening : Test Pd(dppf)Cl₂ or CuI for coupling reactions, as used in analogous triazole-thiadiazole syntheses .

- Solvent Effects : Compare polar aprotic solvents (DMF, CH₃CN) to enhance nitrile group stability .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitutions .

Q. How do electronic effects of the 2,4-difluorophenyl group influence reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms decrease electron density on the phenyl ring, directing electrophilic attacks to meta positions. This stabilizes intermediates in SNAr reactions .

- Hydrogen Bonding : Fluorine’s electronegativity enhances solubility in polar solvents (e.g., DMSO), critical for in vitro assays .

Q. What strategies resolve discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare MS/MS fragmentation with computational tools (e.g., Gaussian) to predict ion patterns .

- Isotopic Labeling : Use -labeled nitrile groups to distinguish overlapping NMR signals .

- Crystallographic Validation : Resolve ambiguities in stereochemistry via X-ray diffraction, as demonstrated for triazole-cyclopropane analogs .

Q. What in vitro models evaluate biological activity of derivatives?

- Methodological Answer :

- Antifungal Assays : Use Candida albicans models to test derivatives with triazole moieties, mimicking pramiconazole’s mechanism .

- Enzyme Inhibition : Screen against CYP51 (lanosterol demethylase) via fluorescence-based assays .

Q. How are pharmacokinetic properties predicted for fluorinated analogs?

- Methodological Answer :

- Computational Tools : Use Schrödinger’s QikProp to predict logP (lipophilicity) and BBB permeability. Fluorine atoms increase metabolic stability but may reduce oral bioavailability .

- In Silico Metabolism : Simulate phase I/II metabolism with ADMET Predictor™, focusing on CYP3A4 interactions .

Contradictory Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.